molecular formula C23H18N4O4S2 B2815359 N,N'-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide CAS No. 324773-63-9

N,N'-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B2815359
CAS No.: 324773-63-9
M. Wt: 478.54
InChI Key: SJDHJUDIYKCOFN-UHFFFAOYSA-N
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Description

N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by the presence of pyridine and fluorene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide typically involves the reaction of 9H-fluorene-2,7-disulfonyl chloride with 2-aminopyridine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines under specific conditions.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide exerts its effects involves its ability to form stable complexes with metal ions and interact with biological targets. The pyridine rings can coordinate with metal centers, while the sulfonamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N’-di(pyridin-2-yl)formamidine: Similar in structure but with a formamidine linkage instead of a sulfonamide group.

    N,N’-di(pyridin-2-yl)quinolin-6-amine: Contains a quinoline moiety, offering different electronic and steric properties.

    N-(pyridin-2-yl)imidates: These compounds have imidate groups and are used in different chemical applications.

Uniqueness

N,N’-di(pyridin-2-yl)-9H-fluorene-2,7-disulfonamide is unique due to its combination of pyridine and fluorene moieties, along with the presence of sulfonamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-N,7-N-dipyridin-2-yl-9H-fluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S2/c28-32(29,26-22-5-1-3-11-24-22)18-7-9-20-16(14-18)13-17-15-19(8-10-21(17)20)33(30,31)27-23-6-2-4-12-25-23/h1-12,14-15H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHJUDIYKCOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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